2-Bromo-6-(pyrrolidin-1-yl)pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers often face synthetic bottlenecks with less reactive 2-chloro or 2-fluoro analogs in cross-coupling reactions, leading to inferior yields and stalled lead optimization. 2-Bromo-6-(pyrrolidin-1-yl)pyridine provides a superior solution: - High aryl bromide reactivity enables efficient Suzuki, Buchwald-Hartwig, and other cross-couplings for rapid SAR exploration. - Crystalline solid (mp 86-88°C) simplifies handling, weighing, and storage versus liquid chloro/fluoro analogs. - Validated scaffold: sulfonamide derivatives show potent 5-HT₆ antagonism (IC₅₀ = 3.20 nM), offering a privileged starting point for CNS drug discovery.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 230618-41-4
Cat. No. B1283675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(pyrrolidin-1-yl)pyridine
CAS230618-41-4
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
InChIKeyHZOWJDJNPISFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(pyrrolidin-1-yl)pyridine Overview


2-Bromo-6-(pyrrolidin-1-yl)pyridine, also referred to as (6-Bromopyridin-2-yl)pyrrolidine, is a heteroaromatic building block characterized by a pyridine core bearing a bromine atom at the 2-position and a pyrrolidine ring at the 6-position. Its molecular formula is C₉H₁₁BrN₂ with a molecular weight of 227.1 g/mol . The compound is a solid at room temperature with a melting point of 86 °C and a predicted boiling point of 335.5 ± 27.0 °C at 760 mmHg [1]. It is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, owing to the presence of the bromine substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and the pyrrolidine moiety, which can modulate physicochemical properties and biological target interactions.

Pyridine scaffold with bromine handle for cross-coupling diversification
Pyrrolidine ring modulates physicochemical and target-interaction properties
Crystalline solid with defined melting point supports reliable handling

Why 2-Bromo-6-(pyrrolidin-1-yl)pyridine Cannot Be Substituted


Procurement and scientific decisions cannot rely on the simple interchange of 2-halo-6-(pyrrolidin-1-yl)pyridine analogs. The identity of the halogen atom at the 2-position dictates not only the molecule‘s physical properties, such as melting point and solubility, but also its reactivity profile in cross-coupling reactions and its electronic influence on biological target binding. While 2-chloro- and 2-fluoro- analogs are commercially available, their divergent reactivities—often requiring different catalytic systems or providing inferior coupling yields—can derail synthetic routes . Furthermore, when this scaffold is incorporated into biologically active molecules, the halogen’s size and electronegativity significantly alter binding affinity and selectivity. For instance, a derivative of 2-Bromo-6-(pyrrolidin-1-yl)pyridine demonstrates potent and selective antagonism at the 5-HT₆ receptor (IC₅₀ = 3.20 nM), a pharmacological profile that is unlikely to be replicated by its chloro or fluoro counterparts without a complete re-optimization of the structure-activity relationship [1].

Halogen Reactivity Divergence
Bromine provides faster oxidative addition in Pd couplings; chloro and fluoro analogs may require different catalytic systems and can reduce yield.
Binding Affinity May Not Transfer
Halogen size and electronegativity affect target binding; a bromo-specific derivative showed 5-HT₆ antagonism that may not replicate with chloro/fluoro without re-optimization.
Physical State Differences
Bromo compound is a crystalline solid (mp ~86 °C); the chloro and fluoro analogs are often liquids or low-melting solids, complicating weighing and storage.

2-Bromo-6-(pyrrolidin-1-yl)pyridine Differentiation Evidence


Superior Leaving Group in Cross-Coupling Reactions

The presence of a bromine atom at the 2-position renders 2-Bromo-6-(pyrrolidin-1-yl)pyridine a significantly more reactive partner in palladium-catalyzed cross-coupling reactions compared to its 2-chloro analog. Bromine is a much better leaving group than chlorine, leading to faster oxidative addition and generally higher yields under milder conditions . This difference is critical for the efficient construction of complex molecules, where a chloro-substrate may require harsher conditions or specialized ligands, increasing the risk of side reactions and reducing overall synthetic efficiency.

Cross-Coupling Reactivity
Class-level inference
Bromine enables faster oxidative addition vs. chlorine, supporting milder conditions and higher yields.
Bromo handle supports efficient diversification in medicinal chemistry synthesis.
Class-level property of aryl bromides; direct analog comparison data not provided.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Potent 5-HT₆ Receptor Antagonism

A derivative of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, specifically 4-(2-Bromo-6-pyrrolidin-1-yl-pyridine-4-sulfonyl)-phenylamine, has been identified as a highly potent and selective antagonist for the human serotonin 5-HT₆ receptor [1]. This represents a well-defined and quantifiable biological activity arising from the core scaffold. The compound exhibits an IC₅₀ of 3.20 nM in inhibiting the human recombinant 5-HT₆ receptor expressed in CHO cells [1].

5-HT₆ Antagonism (Derivative)
Reported
IC₅₀ = 3.20 nM (human recombinant 5-HT₆ receptor in CHO cells)
Scaffold yielded high-affinity probe; supports CNS receptor research.
Derivative: 4-(2-bromo-6-pyrrolidin-1-yl-pyridine-4-sulfonyl)-phenylamine
Neuroscience Pharmacology G-Protein Coupled Receptors

Solid Physical State Advantage

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a solid at room temperature with a consistent melting point reported in the range of 86–88 °C . This is a notable practical advantage over the 2-fluoro- and 2-chloro- analogs, which are often liquids or low-melting solids at room temperature . Handling solids is generally simpler, safer (reduced spill and vapor risk), and facilitates accurate weighing for reaction setup compared to liquids.

Physical State & Handling
Cross-study comparable
Crystalline solid, mp 86–88 °C; chloro and fluoro analogs are liquids or low-melting solids.
Solid form may simplify weighing, storage, and reduce spill risk.
Advantage applies to scale-up and routine lab handling.
Chemical Handling Process Chemistry Inventory Management

High-Yielding Synthetic Route

A key differentiator for industrial-scale procurement is the proven efficiency of synthesis. 2-Bromo-6-(pyrrolidin-1-yl)pyridine can be synthesized in a single, high-yielding step from 2,6-dibromopyridine and pyrrolidine. A reported procedure achieves an approximate yield of 93% [1]. This high yield, coupled with the use of widely available starting materials, underpins a favorable cost-of-goods profile compared to analogs that may require longer, lower-yielding sequences.

Synthetic Yield
Reported
Approximately 93% yield from 2,6-dibromopyridine and pyrrolidine.
Reported efficient one-step route supports supply reliability.
Yield from nucleophilic aromatic substitution; conditions not detailed.
Process Chemistry Route Scouting Synthetic Methodology

2-Bromo-6-(pyrrolidin-1-yl)pyridine Application Scenarios


Cross-Coupling for Scaffold Diversification

This compound is the preferred substrate for chemists seeking to elaborate a pyridine core with complex aryl, heteroaryl, or amine groups. The high reactivity of the aryl bromide enables efficient Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR) around a central scaffold. The pyrrolidine ring can contribute to favorable drug-like properties, including modulating lipophilicity and basicity. This makes the compound a strategic choice over the less reactive 2-chloro analog, saving time and resources in lead optimization campaigns.

CNS Drug Discovery Targeting 5-HT₆

Given the established activity of a sulfonamide derivative as a potent 5-HT₆ antagonist (IC₅₀ = 3.20 nM), the 2-Bromo-6-(pyrrolidin-1-yl)pyridine core represents a privileged starting point for designing novel CNS therapeutics. Researchers investigating 5-HT₆ receptor modulation for indications such as cognitive impairment, Alzheimer‘s disease, or schizophrenia should consider this scaffold as a validated chemical starting point for developing new intellectual property. The bromine handle allows for straightforward diversification to optimize potency, selectivity, and pharmacokinetic properties. [1]

Solid Intermediate for Large-Scale Synthesis

For process chemists and procurement managers involved in scaling up a synthetic route, the physical state of an intermediate is a key logistical consideration. 2-Bromo-6-(pyrrolidin-1-yl)pyridine is a crystalline solid with a melting point of 86–88 °C, making it easier to handle, weigh, and store compared to the liquid or low-melting 2-fluoro and 2-chloro analogs. This property reduces operational hazards and simplifies inventory management, which can be a decisive factor when selecting a preferred intermediate for multi-kilogram or larger campaigns.

Application
Selection Property
Validation Focus
Scaffold diversification via cross-coupling
High bromine leaving group reactivity
Cross-coupling efficiency with target substrates
5-HT₆ receptor research
Scaffold yielding reported high-affinity 5-HT₆ antagonist derivative
Receptor binding and selectivity profiling
Scale-up and process development
Crystalline solid with defined melting point
Handling, weighing, and storage suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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